(3Ar,7aR)-7a-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,6,7-tetrahydro-1H-pyrano[3,4-c]pyrrole-3a-carboxylic acid
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Overview
Description
(3Ar,7aR)-7a-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,6,7-tetrahydro-1H-pyrano[3,4-c]pyrrole-3a-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl group, a fluorine atom, and a pyrrole ring fused with a pyran ring. Its molecular formula is C13H21NO4, and it has a molecular weight of 255.31 g/mol .
Preparation Methods
The synthesis of (3Ar,7aR)-7a-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,6,7-tetrahydro-1H-pyrano[3,4-c]pyrrole-3a-carboxylic acid involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
(3Ar,7aR)-7a-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,6,7-tetrahydro-1H-pyrano[3,4-c]pyrrole-3a-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
(3Ar,7aR)-7a-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,6,7-tetrahydro-1H-pyrano[3,4-c]pyrrole-3a-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3Ar,7aR)-7a-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,6,7-tetrahydro-1H-pyrano[3,4-c]pyrrole-3a-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The tert-butoxycarbonyl group can protect reactive sites during chemical reactions, while the fluorine atom can enhance binding affinity and specificity. The pyrrole and pyran rings provide a rigid structure that can interact with specific molecular pathways .
Comparison with Similar Compounds
Similar compounds to (3Ar,7aR)-7a-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,6,7-tetrahydro-1H-pyrano[3,4-c]pyrrole-3a-carboxylic acid include:
cis-2-(Tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid: This compound has a similar structure but lacks the fluorine atom and the pyran ring.
cis-2-(Tert-butoxycarbonylamino)-1-cyclopentanecarboxylic acid: This compound is a carboxylic acid derivative used as a pharmaceutical intermediate. The uniqueness of this compound lies in its combination of functional groups and rings, which provide specific chemical and biological properties.
Properties
IUPAC Name |
(3aR,7aR)-7a-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,6,7-tetrahydro-1H-pyrano[3,4-c]pyrrole-3a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FNO5/c1-11(2,3)20-10(18)15-6-12(9(16)17)8-19-5-4-13(12,14)7-15/h4-8H2,1-3H3,(H,16,17)/t12-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMPGYLZCLLJFQ-OLZOCXBDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCOCC2(C1)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@]2(CCOC[C@]2(C1)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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